3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(Pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a trifluoromethyl group, and a pyrimidinedione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of F2437-0379 is a particular enzyme known as kinase . Kinases are enzymes that play a pivotal role in cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis .
Mode of Action
F2437-0379 functions by inhibiting kinase . By selectively inhibiting these kinases, F2437-0379 can modulate aberrant signaling pathways that are often hijacked in pathological conditions, thereby restoring normal cellular functions . One of the distinguishing features of F2437-0379’s mechanism is its high specificity. Unlike traditional therapies that may exert wide-ranging effects on multiple pathways, F2437-0379 has been engineered to target specific kinases with minimal off-target effects .
Biochemical Pathways
The inhibition of kinase by F2437-0379 affects cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse pathological conditions .
Pharmacokinetics
Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The drug’s ability to penetrate cellular membranes efficiently allows it to reach intracellular targets, enhancing its therapeutic efficacy .
Result of Action
F2437-0379 shows considerable promise in targeting malignancies that are driven by dysregulated kinase activity, such as specific subtypes of leukemia, lung cancer, and breast cancer . In these cancers, mutations or overexpression of kinases contribute to uncontrolled cell proliferation and survival . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridine and pyrimidinedione cores
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Production of alcohols, amines, or hydrocarbons.
Substitution: : Generation of halogenated compounds, ethers, or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-ylmethyl)pyridine
1-(3-(Trifluoromethyl)benzyl)pyrimidinedione
3-(Pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Uniqueness
This compound is unique due to its combination of the pyridine, trifluoromethyl, and pyrimidinedione groups, which provide distinct chemical and biological properties compared to similar compounds. Its enhanced binding affinity and stability make it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-4-1-3-15(11-16)13-27-17-5-2-8-26-18(17)19(29)28(20(27)30)12-14-6-9-25-10-7-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYYPCPCXWQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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